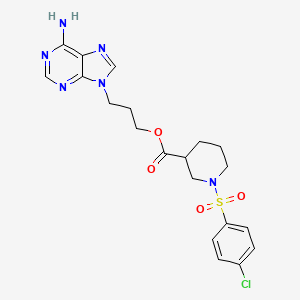![molecular formula C17H21N3O3 B7551790 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MPD or Ro 15-4513 and is a potent antagonist of the GABA receptor. In
作用機序
MPD acts as a potent antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is a neurotransmitter that inhibits neuronal activity. By blocking the GABA receptor, MPD increases neuronal activity and can lead to the development of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPD are complex and depend on the dose and duration of exposure. In general, MPD can cause increased neuronal activity, seizures, and other neurological symptoms. MPD has also been shown to alter the expression of genes involved in neuronal signaling and to affect the levels of various neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using MPD in lab experiments is its potent and selective antagonism of the GABA receptor. This allows researchers to investigate the role of the GABA receptor in various physiological processes. However, the use of MPD in lab experiments is limited by its potential neurotoxicity and the risk of inducing seizures. Additionally, MPD has a short half-life and must be administered continuously to maintain its effects.
将来の方向性
There are many potential future directions for research involving MPD. One area of interest is the development of new compounds that are more selective and less toxic than MPD. Additionally, MPD could be used to investigate the role of the GABA receptor in various neurological disorders, such as epilepsy and alcohol use disorder. Finally, MPD could be used as a research tool to study the effects of other drugs on the GABA receptor and to develop new treatments for neurological disorders.
合成法
The synthesis of MPD involves a multi-step process that includes the reaction of 1-phenylimidazolidine-2,4-dione with 4-methylpiperidin-1-yl acetic acid followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of MPD with good purity.
科学的研究の応用
MPD has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of the GABA receptor in various physiological processes. MPD has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome. Additionally, MPD has been used as a research tool to study the effects of other drugs on the GABA receptor.
特性
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-7-9-18(10-8-13)15(21)11-20-16(22)12-19(17(20)23)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJHZAMHYRRRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)

![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)

![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)